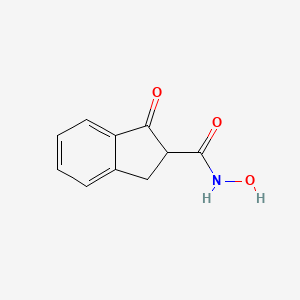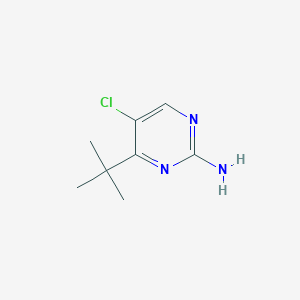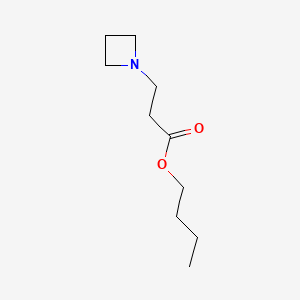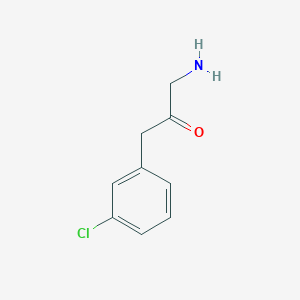![molecular formula C9H12ClNO B15070728 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C) . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired oxazepine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis techniques, which allow for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include oxazepine N-oxides, tetrahydro derivatives, and substituted oxazepines, depending on the specific reaction and conditions employed.
Scientific Research Applications
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride involves interactions with specific molecular targets. For instance, it has been shown to inhibit the PEX14-PEX5 protein-protein interface, disrupting essential cellular processes in trypanosomes and leading to cell death . Additionally, its inhibitory activities can be attributed to interactions with aromatic tryptophan residues and hydrogen bonding interactions with catalytic triad residues like serine, glutamate, and histidine .
Comparison with Similar Compounds
1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride can be compared with other similar compounds, such as:
Benzodiazepines: These compounds also contain a seven-membered ring but differ in their pharmacological activities and applications.
Thiazepines: Similar in structure but contain sulfur instead of oxygen, leading to different chemical and biological properties.
Dithiazepines: Contain two sulfur atoms in the ring, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-4-9-8(3-1)7-11-6-5-10-9;/h1-4,10H,5-7H2;1H |
InChI Key |
HXSRKHSZYZFBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)









